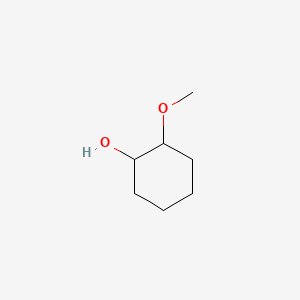
3-(aminomethyl)-5-bromanyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(aminomethyl)-5-bromanyl-phenol” is a compound that contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It’s used in studying biological systems and can be an effective catalyst for amidation and esterification of carboxylic acids .
Synthesis Analysis
The synthesis of compounds similar to “3-(aminomethyl)-5-bromanyl-phenol” involves the use of aminomethyl groups, which are often obtained by alkylation with Eschenmoser’s salt . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)-5-bromanyl-phenol” would include an aminomethyl group (−CH2−NH2) attached to a phenol group .
Chemical Reactions Analysis
Aminomethyl groups, like the one in “3-(aminomethyl)-5-bromanyl-phenol”, are known to participate in various chemical reactions. For instance, they can react with acid chlorides or acid anhydrides to form amides .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-bromanyl-phenol involves the reaction of 3-hydroxy-5-bromobenzaldehyde with formaldehyde and ammonium chloride in the presence of a base to form 3-(aminomethyl)-5-bromobenzaldehyde, which is then reduced to 3-(aminomethyl)-5-bromanyl-phenol using a reducing agent.", "Starting Materials": [ "3-hydroxy-5-bromobenzaldehyde", "formaldehyde", "ammonium chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-hydroxy-5-bromobenzaldehyde, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "Step 2: Add a base such as sodium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting solid and wash with water to obtain 3-(aminomethyl)-5-bromobenzaldehyde.", "Step 4: Dissolve 3-(aminomethyl)-5-bromobenzaldehyde in a solvent such as ethanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Filter the resulting solid and wash with water to obtain 3-(aminomethyl)-5-bromanyl-phenol." ] } | |
Numéro CAS |
1243363-90-7 |
Nom du produit |
3-(aminomethyl)-5-bromanyl-phenol |
Formule moléculaire |
C7H8BrNO |
Poids moléculaire |
202 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



